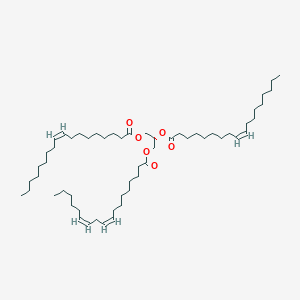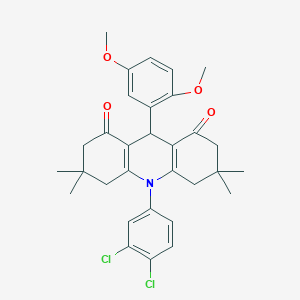
10-(3,4-dichlorophenyl)-9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV007208 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .
Chemical Reactions Analysis
MMV007208 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV007208 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the development of new synthetic methodologies and reaction mechanisms.
Biology: It is used to study the biological pathways and molecular targets involved in parasite growth and inhibition.
Medicine: It has potential therapeutic applications in the treatment of parasitic infections, particularly babesiosis.
Industry: It is used in the development of new drugs and chemical processes for industrial applications.
Mechanism of Action
The mechanism of action of MMV007208 involves its interaction with specific molecular targets and pathways in the parasite. It inhibits the growth of Babesia divergens by interfering with key biological processes essential for the parasite’s survival. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s metabolic and replication processes .
Comparison with Similar Compounds
MMV007208 can be compared with other similar compounds from the MMV Box, such as MMV006913 and MMV019124. These compounds also exhibit potent inhibitory effects against Babesia divergens and other parasites. MMV007208 is unique in its specific molecular structure and the particular pathways it targets. The similar compounds include:
- MMV006913
- MMV019124
- MMV665807
- MMV665850
Each of these compounds has its own unique properties and mechanisms of action, making them valuable tools in the fight against parasitic infections .
Properties
Molecular Formula |
C31H33Cl2NO4 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H33Cl2NO4/c1-30(2)13-22-28(24(35)15-30)27(19-12-18(37-5)8-10-26(19)38-6)29-23(14-31(3,4)16-25(29)36)34(22)17-7-9-20(32)21(33)11-17/h7-12,27H,13-16H2,1-6H3 |
InChI Key |
KYWAOSYDNLSUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2C4=CC(=C(C=C4)Cl)Cl)CC(CC3=O)(C)C)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


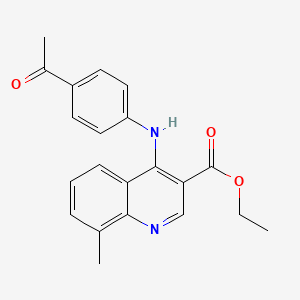
![6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B10796062.png)
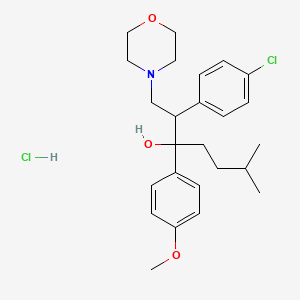
![N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid](/img/structure/B10796076.png)
![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B10796083.png)
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B10796088.png)
![(1S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10796095.png)
![1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol](/img/structure/B10796100.png)
![7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B10796104.png)
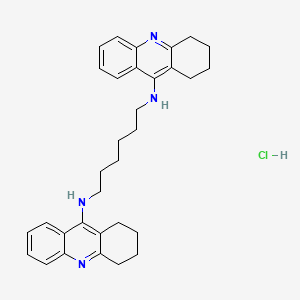
![N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B10796108.png)
